molecular formula C15H19NO3 B134958 (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one CAS No. 145589-03-3

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

Cat. No.: B134958
CAS No.: 145589-03-3
M. Wt: 261.32 g/mol
InChI Key: JHGXEUXQJIKZMY-CYBMUJFWSA-N
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Description

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both an oxazolidinone ring and a benzyloxy group makes it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Acylation: The final step involves the acylation of the oxazolidinone ring with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like benzyl chloride for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one: The enantiomer of the compound , with similar properties but opposite chirality.

    ®-4-Benzyloxazolidin-2-one: Lacks the 3-methylbutanoyl group, making it less versatile in certain synthetic applications.

    ®-3-(3-Methylbutanoyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyloxy group.

Uniqueness

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is unique due to the combination of its chiral oxazolidinone ring and benzyloxy group, which provide both steric and electronic effects that are beneficial in asymmetric synthesis. This makes it a valuable tool for chemists working on the synthesis of complex, chiral molecules.

Properties

IUPAC Name

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXEUXQJIKZMY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464472
Record name (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145589-03-3
Record name (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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